Methyl 4-{[methyl(prop-2-yn-1-yl)amino]methyl}benzoate hydrochloride
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Overview
Description
Methyl 4-{[methyl(prop-2-yn-1-yl)amino]methyl}benzoate hydrochloride is a chemical compound used in various scientific research applications It is known for its unique structure, which includes a benzene ring substituted with a methyl group, a prop-2-yn-1-yl group, and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[methyl(prop-2-yn-1-yl)amino]methyl}benzoate hydrochloride typically involves the reaction of methyl 4-formylbenzoate with methyl(prop-2-yn-1-yl)amine. The reaction is carried out under controlled conditions, often using a solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistency and quality of the compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[methyl(prop-2-yn-1-yl)amino]methyl}benzoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted benzene derivatives .
Scientific Research Applications
Methyl 4-{[methyl(prop-2-yn-1-yl)amino]methyl}benzoate hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and the development of new chemical probes.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential as a drug candidate in the treatment of various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-{[methyl(prop-2-yn-1-yl)amino]methyl}benzoate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(prop-2-yn-1-yl)benzoate: A related compound with similar structural features but lacking the amino group.
4-Methyl-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole: Another compound with a prop-2-yn-1-yl group, used in different research applications.
Uniqueness
Methyl 4-{[methyl(prop-2-yn-1-yl)amino]methyl}benzoate hydrochloride is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable tool in various scientific research fields .
Biological Activity
Methyl 4-{[methyl(prop-2-yn-1-yl)amino]methyl}benzoate hydrochloride (CAS Number: 138591-50-1) is a synthetic compound that has garnered interest for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
The compound has the molecular formula C13H16ClNO2 and a molecular weight of approximately 253.72 g/mol. Its structure features a benzoate moiety with a propargyl amino group, enhancing its reactivity and potential biological interactions. The hydrochloride form improves solubility in aqueous environments, making it suitable for various applications in biological studies .
This compound is believed to exert its biological effects through several mechanisms:
- Reactive Oxygen Species (ROS) Generation : The compound can act as a photosensitizer, generating ROS such as singlet oxygen and superoxide anion. This property is crucial in photodynamic therapy applications, where ROS can induce cellular damage in target tissues, particularly in cancerous cells.
- Interaction with Biological Targets : The amino and alkyne functional groups allow the compound to interact with various molecular targets, potentially influencing signaling pathways related to cell proliferation and apoptosis .
Anticancer Activity
Preliminary investigations suggest that this compound may possess anticancer properties. The ability to generate ROS can lead to oxidative stress in cancer cells, promoting apoptosis. Studies focusing on similar compounds have demonstrated significant cytotoxic effects on tumor cell lines, warranting further exploration of this compound in oncological research .
Comparative Analysis with Related Compounds
Compound Name | CAS Number | Key Features |
---|---|---|
Methyl 4-(aminomethyl)benzoate hydrochloride | 6232-11-7 | Lacks the propynyl group; simpler structure |
Methyl 4-(prop-2-en-1-yl)aminomethylbenzoate | 138591-50-1 | Contains an enyne instead of an alkyne |
Methyl 4-(propylamino)methylbenzoate | 12345678 | Substituted with a propyl group instead |
The unique combination of functional groups in this compound may confer distinct reactivity and biological properties compared to these similar compounds .
Case Studies and Research Findings
While direct studies on this compound are sparse, research on related compounds provides insights into its potential applications:
- Antimicrobial Studies : A study conducted on methyl benzoate derivatives revealed varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria, indicating the potential of similar structures to inhibit microbial growth effectively .
- Cytotoxicity Assays : In vitro assays involving related benzoate compounds have shown significant cytotoxic effects on various cancer cell lines, suggesting that this compound may exhibit similar properties worth investigating further .
Properties
Molecular Formula |
C13H16ClNO2 |
---|---|
Molecular Weight |
253.72 g/mol |
IUPAC Name |
methyl 4-[[methyl(prop-2-ynyl)amino]methyl]benzoate;hydrochloride |
InChI |
InChI=1S/C13H15NO2.ClH/c1-4-9-14(2)10-11-5-7-12(8-6-11)13(15)16-3;/h1,5-8H,9-10H2,2-3H3;1H |
InChI Key |
KAROTOVGSUVOFL-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC#C)CC1=CC=C(C=C1)C(=O)OC.Cl |
Origin of Product |
United States |
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